molecular formula C76H150N2O2 B13389185 2-Hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide

2-Hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide

Cat. No.: B13389185
M. Wt: 1124.0 g/mol
InChI Key: JGXHFRPGNZVYPY-UHFFFAOYSA-N
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Description

2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are long-chain fatty acid amidesEnamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enamides, including 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide, can be achieved through various methods. One common approach is the direct N-dehydrogenation of amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .

Industrial Production Methods

Industrial production of these compounds typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert these enamides into saturated amides.

    Substitution: Enamides can undergo substitution reactions, particularly at the double bond or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or alkylated enamides.

Scientific Research Applications

2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide have various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are unique due to their specific double bond positions and chain lengths, which confer distinct chemical and biological properties. These structural features make them valuable in various applications, particularly in the synthesis of complex molecules and the study of biological activities .

Properties

Molecular Formula

C76H150N2O2

Molecular Weight

1124.0 g/mol

IUPAC Name

2-hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide

InChI

InChI=1S/C40H79NO.C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-39(40(41)42)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35(36(37)38)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39H,3-16,18,20-38H2,1-2H3,(H2,41,42);18,21,35H,3-17,19-20,22-34H2,1-2H3,(H2,37,38)

InChI Key

JGXHFRPGNZVYPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCC=CCCCCCCCC)C(=O)N.CCCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC)C(=O)N

Origin of Product

United States

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